

# Application Notes and Protocols for the Characterization of (Rac)-Lys-SMCC-DM1

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Compound of Interest		
Compound Name:	(Rac)-Lys-SMCC-DM1	
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These application notes provide a comprehensive overview of the key analytical techniques for the characterization of antibody-drug conjugates (ADCs) containing the **(Rac)-Lys-SMCC-DM1** linker-payload. The protocols outlined below are essential for assessing critical quality attributes such as drug-to-antibody ratio (DAR), heterogeneity, stability, and conjugation site analysis.

### Introduction

(Rac)-Lys-SMCC-DM1 is a widely utilized linker-payload combination in the development of antibody-drug conjugates. It consists of the cytotoxic agent DM1, a maytansinoid derivative that inhibits tubulin polymerization, conjugated to a monoclonal antibody via a non-cleavable SMCC linker attached to a lysine residue. The inherent heterogeneity of lysine conjugation presents significant analytical challenges. Robust and detailed characterization is crucial to ensure the safety, efficacy, and consistency of the final ADC product. This document details the primary analytical methods for its comprehensive characterization.

### **Key Analytical Techniques & Protocols**

A multi-faceted analytical approach is necessary for the thorough characterization of ADCs. The following sections detail the experimental protocols for the most critical techniques.



## Hydrophobic Interaction Chromatography (HIC) for DAR and Drug Distribution Analysis

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[1] [2][3] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated DM1 molecules.[2][4]

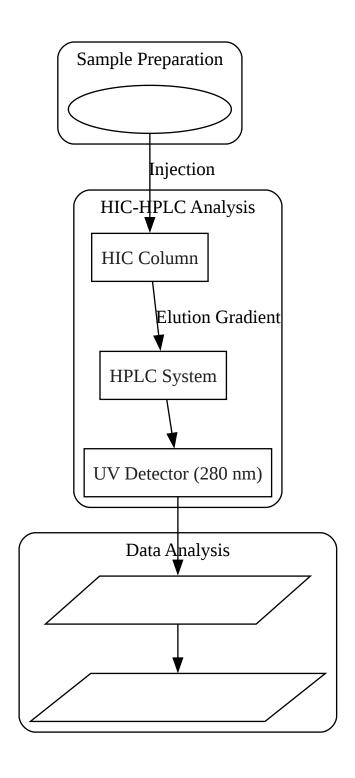
#### Experimental Protocol:

- System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.
   [1][3]
- Column: A HIC column, such as one with a butyl or phenyl stationary phase.
- Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[2][5]
- Mobile Phase B: A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0, often containing an organic modifier like isopropanol to improve resolution.[5]
- Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species.
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV absorbance at 280 nm.
- Data Analysis: The area of each peak, corresponding to a specific DAR value (e.g., DAR0, DAR2, DAR4, etc.), is integrated to calculate the average DAR and the percentage of each species.

#### Quantitative Data Summary:

Parameter	Typical Value	Reference
Average DAR	3.5 - 4.0	[6][7]
DAR Range	0 - 8	[7][8]





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# Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis



Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[9][10] It separates molecules based on their hydrodynamic radius. Coupling SEC with mass spectrometry (SEC-MS) allows for the simultaneous characterization of size variants and their corresponding mass, providing information on DAR and glycoform distribution.[11]

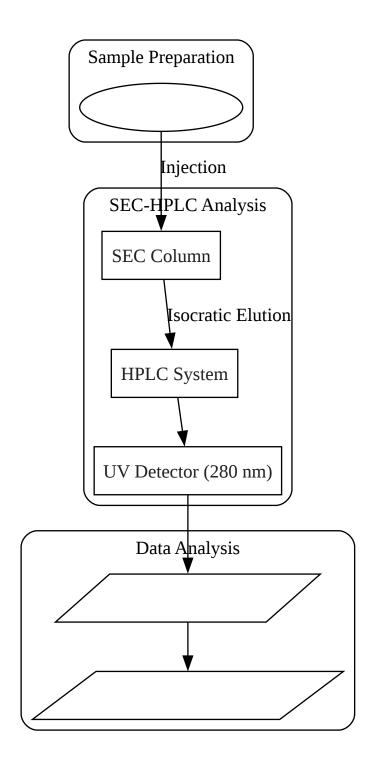
#### Experimental Protocol:

- System: A bio-inert HPLC system to minimize non-specific interactions.[9]
- Column: An SEC column with appropriate pore size for monoclonal antibodies (e.g., 200-300 Å).[10][12]
- Mobile Phase: A physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0.
- Flow Rate: Typically 0.5 mL/min.
- Detection: UV absorbance at 280 nm. For SEC-MS, the eluent is directed to the mass spectrometer.
- Data Analysis: Peak integration is used to determine the percentage of monomer, aggregate, and fragment.

#### Quantitative Data Summary:

Parameter	Typical Specification	Reference
Monomer Purity	> 95%	[9][10]
Aggregates	< 5%	[9][10]
Fragments	< 1%	[9][10]





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# Mass Spectrometry (MS) for Intact Mass, DAR, and Conjugation Site Analysis



Mass spectrometry is an indispensable tool for the detailed structural characterization of ADCs. It can be applied at different levels:

- Intact Mass Analysis (Native MS): Performed under non-denaturing conditions, this method provides the mass of the intact ADC, allowing for the determination of the DAR distribution and the identification of glycoforms.[8][13]
- Peptide Mapping (LC-MS/MS): This bottom-up approach involves digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS to identify the exact lysine residues where the SMCC-DM1 is conjugated.[8][13][14]

Experimental Protocol - Intact Mass Analysis (Native SEC-MS):

- Sample Preparation: The ADC sample is desalted using a size-exclusion or reversed-phase column with a volatile mobile phase like ammonium acetate.[15]
- System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[7][16]
- Chromatography: SEC with a mobile phase such as 100 mM ammonium acetate.
- MS Analysis: Data is acquired in positive ion mode. The resulting spectrum is deconvoluted to obtain the zero-charge mass spectrum.
- Data Analysis: The mass difference between peaks in the deconvoluted spectrum corresponds to the mass of the linker-payload (approximately 957.5 Da for MCC-DM1).[6][8]

Experimental Protocol - Peptide Mapping:

- Sample Preparation:
  - Denature, reduce, and alkylate the ADC.
  - Digest the protein into peptides using an enzyme such as trypsin or chymotrypsin.
- System: A nanoLC system coupled to a high-resolution tandem mass spectrometer.[17]

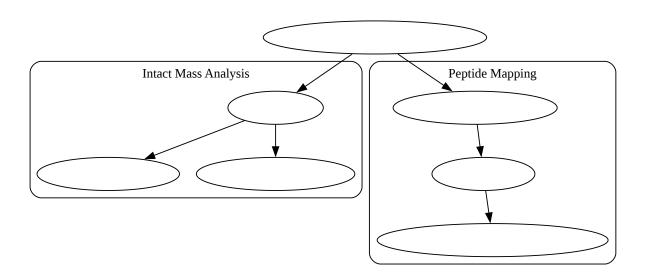


- Chromatography: Reversed-phase chromatography with a gradient of acetonitrile in water with 0.1% formic acid.
- MS/MS Analysis: Data-dependent acquisition is used to select precursor peptide ions for fragmentation.
- Data Analysis: The resulting MS/MS spectra are searched against the antibody sequence
  with variable modifications corresponding to the mass of Lys-SMCC-DM1 to identify
  conjugated peptides and pinpoint the exact lysine conjugation sites.[6][17]

#### Quantitative Data Summary:

Parameter	Typical Value <i>l</i> Observation	Reference
Mass of MCC-DM1 linker- payload	~957.5 Da	[6][8]
Mass of "dead" MCC linker	~221.1 Da	[8][18]
Number of identified conjugation sites	Can be up to 40 or more lysine residues	[6][18]





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## Capillary Electrophoresis (CE) for Purity and Heterogeneity Analysis

Capillary Electrophoresis (CE) offers high-resolution separation for biotherapeutics.[19][20] For ADC analysis, two modes are particularly useful:

- CE-SDS: Separates species based on size under denaturing conditions, providing information on purity and fragmentation.[19][21]
- Imaged Capillary Isoelectric Focusing (iCIEF): Separates species based on their isoelectric
  point (pl), revealing charge heterogeneity that arises from different numbers of conjugated
  drugs and other post-translational modifications.[19][21]

#### Experimental Protocol - CE-SDS:

- Sample Preparation: Denature the ADC sample in SDS-containing buffer, with or without a reducing agent.
- System: A capillary electrophoresis instrument with a UV or photodiode array detector.



- · Capillary: A bare fused-silica capillary.
- Gel Buffer: A sieving matrix is used to achieve size-based separation.
- Separation: Apply a voltage across the capillary.
- Detection: Monitor the absorbance at 220 nm.
- Data Analysis: Determine the relative migration time and peak area to assess purity.

#### Experimental Protocol - iCIEF:

- Sample Preparation: Mix the ADC with ampholytes, pl markers, and additives in a solution.
- System: An iCIEF instrument with a whole-column imaging UV detector.
- Focusing: Apply a high voltage to create a pH gradient and focus the proteins at their pl.
- Mobilization and Detection: The focused protein zones are detected by their absorbance.
- Data Analysis: The pl and relative abundance of each charge variant are determined.

### **Stability Assessment**

The stability of the ADC, particularly the linker, is a critical attribute. Studies can be conducted to evaluate the loss of the DM1 payload over time in plasma.[22] This often involves incubating the ADC in plasma, followed by analysis using techniques like LC-MS/MS to quantify the released payload and related catabolites such as Lys-SMCC-DM1 and MCC-DM1.[23][24]

### Conclusion

The analytical characterization of **(Rac)-Lys-SMCC-DM1** containing ADCs is a complex undertaking that requires the use of multiple orthogonal techniques. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of these promising therapeutic agents. A combination of HIC, SEC, MS, and CE provides a comprehensive understanding of the critical quality attributes of the ADC.



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